molecular formula C21H22N2O3 B2923427 3-cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide CAS No. 921890-65-5

3-cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide

Cat. No. B2923427
CAS RN: 921890-65-5
M. Wt: 350.418
InChI Key: RMVGPBFLOJIVQK-UHFFFAOYSA-N
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Description

“3-cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide” is a compound that is related to a group of compounds known as 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide derivatives . These compounds are selective inhibitors of the Dopamine D2 receptor . They are used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Scientific Research Applications

Novel Synthetic Pathways

Research into the compound 3-cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide and related structures has led to the development of novel synthetic pathways. These pathways involve multi-component cyclo-condensation reactions and the use of microwave techniques in aqueous media, showcasing innovative approaches to synthesizing complex molecules efficiently. These methods not only contribute to the field of synthetic chemistry but also open up new avenues for the development of pharmacologically relevant compounds (Kendre, Landge, & Bhusare, 2015).

Potential Antibacterial and Anticancer Agents

The exploration of benzoxepine-1,2,3-triazole hybrids, which share structural similarities with this compound, has highlighted their potential as antibacterial and anticancer agents. These compounds have shown notable activity against Gram-negative bacteria, such as Escherichia coli, and have demonstrated cytotoxicity against lung and colon cancer cell lines, suggesting their significance in developing new therapeutic agents (Kuntala et al., 2015).

Photophysical Properties

The study of fused oxazapolycyclic skeletons, closely related to this compound, has provided insights into their photophysical properties. These compounds exhibit strong blue emission in dichloromethane, highlighting their potential applications in materials science, especially in the development of organic light-emitting diodes (OLEDs) and other photonic devices (Petrovskii et al., 2017).

Imaging Norepinephrine Transporters with PET

The compound and its analogs have been investigated for their ability to inhibit norepinephrine reuptake, making them potential candidates for imaging norepinephrine transporters using positron emission tomography (PET). This application could significantly impact the study of neurological disorders and the development of new diagnostic tools (Schou et al., 2006).

Ring-Opening Cyclization

The development of ring-opening [3 + 2] cyclization reactions, involving compounds structurally related to this compound, offers a novel method for constructing highly functionalized 2-hydroxyaryl-oxazolines. This process underscores the versatility of such compounds in synthesizing complex heterocycles, crucial for pharmaceutical development (He et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological processes such as motor control, cognition, and reward.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents dopamine, a neurotransmitter, from activating the receptor. This inhibition can modulate the neurological processes controlled by dopamine.

properties

IUPAC Name

3-cyclopentyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-20(12-9-14-5-1-2-6-14)22-15-10-11-18-16(13-15)21(25)23-17-7-3-4-8-19(17)26-18/h3-4,7-8,10-11,13-14H,1-2,5-6,9,12H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVGPBFLOJIVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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